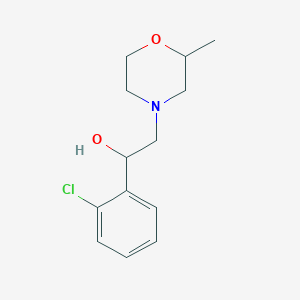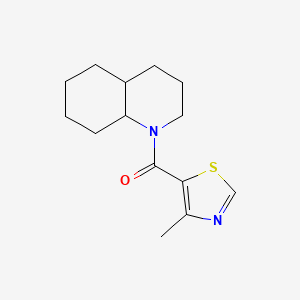![molecular formula C13H17F3N2O3S B7544594 N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide](/img/structure/B7544594.png)
N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide, commonly known as DAPT, is a potent and selective inhibitor of γ-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and Notch receptors. DAPT has been widely used in scientific research to study the molecular mechanisms underlying Alzheimer's disease and cancer.
作用机制
DAPT acts as a γ-secretase inhibitor by binding to the active site of the enzyme and preventing the cleavage of N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide and Notch receptors. This leads to a decrease in the production of amyloid beta peptides and the activation of Notch signaling pathway, which are implicated in the development of Alzheimer's disease and cancer, respectively.
Biochemical and Physiological Effects:
DAPT has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In Alzheimer's disease models, DAPT reduces the production of amyloid beta peptides and improves cognitive function. In cancer models, DAPT inhibits cell proliferation, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
DAPT has several advantages as a research tool, including its high potency and selectivity for γ-secretase, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, DAPT also has some limitations, such as its instability in aqueous solutions, its potential off-target effects, and its limited solubility in organic solvents.
未来方向
There are several future directions for research involving DAPT. One area of interest is the development of more stable and effective γ-secretase inhibitors for the treatment of Alzheimer's disease and cancer. Another area of interest is the investigation of the role of γ-secretase in other cellular processes and diseases, such as inflammation, cardiovascular disease, and diabetes. Finally, the use of DAPT as a tool for studying the molecular mechanisms underlying γ-secretase function and regulation is likely to continue to be an important area of research.
合成方法
DAPT can be synthesized using a multi-step process involving the reaction of 4-(diethylsulfamoyl)benzaldehyde with 2,2,2-trifluoroacetyl chloride in the presence of a base, followed by reduction with sodium borohydride and acylation with acetic anhydride. The final product is obtained after purification by column chromatography.
科学研究应用
DAPT has been extensively used in scientific research to investigate the role of γ-secretase in the processing of N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide and Notch receptors, which are involved in the pathogenesis of Alzheimer's disease and cancer, respectively. DAPT has also been used to study the effects of γ-secretase inhibition on various cellular processes, such as cell proliferation, differentiation, and apoptosis.
属性
IUPAC Name |
N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3S/c1-3-18(4-2)22(20,21)11-7-5-10(6-8-11)9-17-12(19)13(14,15)16/h5-8H,3-4,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZWQYXRBDRVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CNC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxyphenyl)-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7544516.png)
![1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7544530.png)

![N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine](/img/structure/B7544539.png)
![N-{3-[5-(furan-2-yl)-1-(pyrrolidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B7544546.png)
![1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544560.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine](/img/structure/B7544569.png)

![4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one](/img/structure/B7544576.png)
![N-[3-(acetylamino)phenyl]-2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetamide](/img/structure/B7544583.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N'-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide](/img/structure/B7544588.png)

![N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7544604.png)
![1-pyrazin-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]piperidine-3-carboxamide](/img/structure/B7544607.png)